

In-depth Technical Guide: (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid*

Cat. No.: B1288896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid**, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The structure features a four-membered azetidine ring with a methyl group and a carboxylic acid group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(R)" designation indicates the stereochemistry at the chiral center (C2).

Chemical Structure:

Figure 1: 2D structure of **(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	1198339-37-5	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1]
Molecular Weight	215.25 g/mol	[1]
Canonical SMILES	CC1(CCN1C(=O)OC(C)(C)C(=O)O	[1]
InChI Key	HFEGGSFBKYUXELG- SNVBAGLBSA-N	[1]
Synonyms	(2R)-1-[(tert- butoxy)carbonyl]-2- methylazetidine-2-carboxylic acid, 1-Boc-(R)-2-methyl- azetidine-2-carboxylic acid	[1]
Purity	Typically ≥97%	[2]
Storage	4°C	[2]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	1.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	66.8 Å ²	[1]
Complexity	294	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid** is not readily available in a single source, a robust synthesis can be devised based on established methods for the synthesis of the parent amino acid and subsequent N-protection.

Synthesis of Enantiopure 2-Methyl-azetidine-2-carboxylic Acid

A practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid has been reported by Couty et al.^[3] This method involves the formation of the azetidine ring via intramolecular alkylation and subsequent resolution of the enantiomers.

Logical Workflow for the Synthesis of the Unprotected Core:

Synthesis of 2-Methyl-azetidine-2-carboxylic Acid

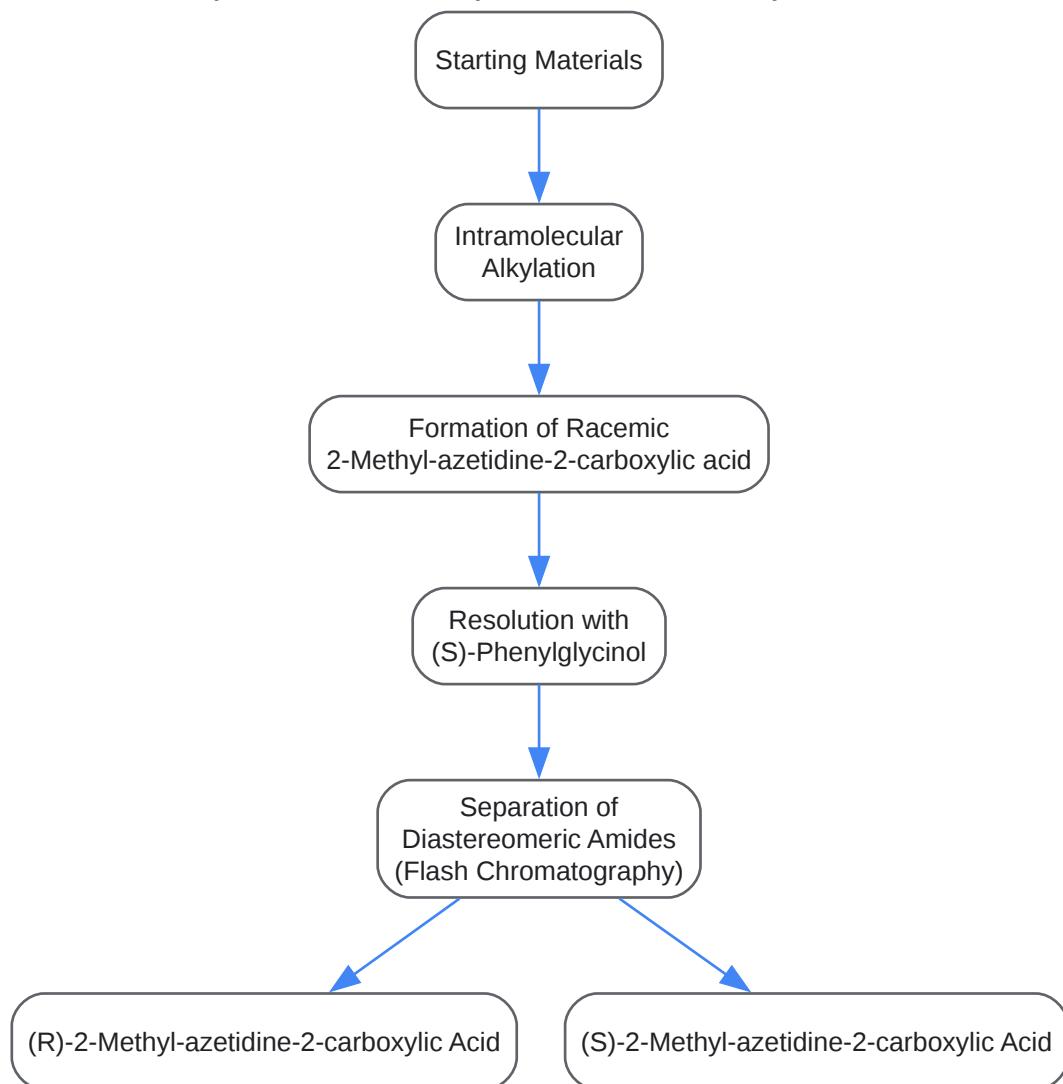
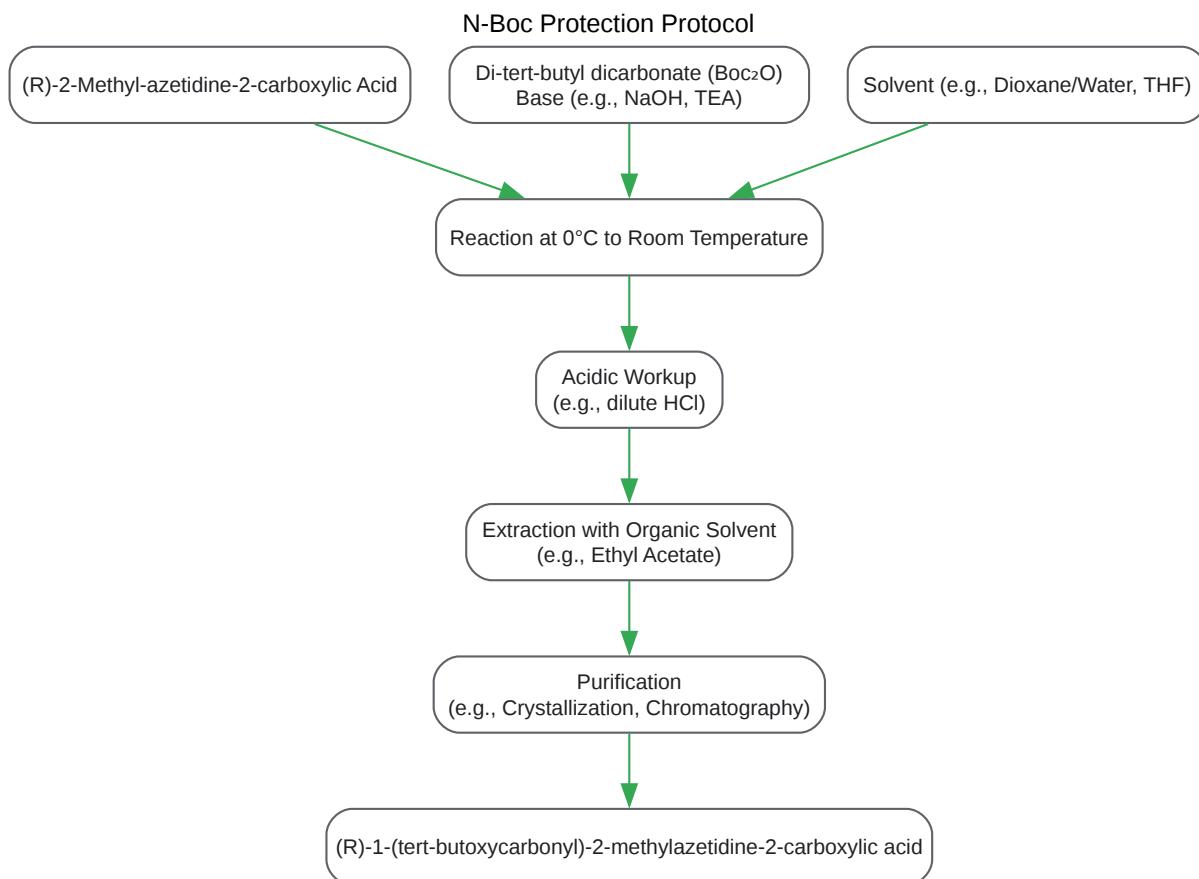

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the synthesis of the core amino acid.

The key steps outlined in the literature are:

- Synthesis of a suitable precursor for intramolecular cyclization.
- Intramolecular alkylation to form the azetidine ring, yielding racemic 2-methyl-azetidine-2-carboxylic acid.
- Resolution of the enantiomers using a chiral resolving agent, such as (S)-phenylglycinol, to form diastereomeric amides.


- Separation of the diastereomers by chromatography.
- Hydrolysis of the separated diastereomers to yield the pure (R) and (S) enantiomers of 2-methyl-azetidine-2-carboxylic acid.^[3] The absolute configuration of the enantiomers was confirmed by X-ray crystallography.^[3]

N-Boc Protection

The N-Boc protection of the resulting (R)-2-methyl-azetidine-2-carboxylic acid can be achieved using standard procedures for amino acid protection.

General Protocol for N-Boc Protection: A general method for the N-Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.^[4]

Workflow for N-Boc Protection:

[Click to download full resolution via product page](#)

Figure 3: General workflow for the N-Boc protection of the amino acid.

Illustrative Experimental Procedure (based on similar transformations):

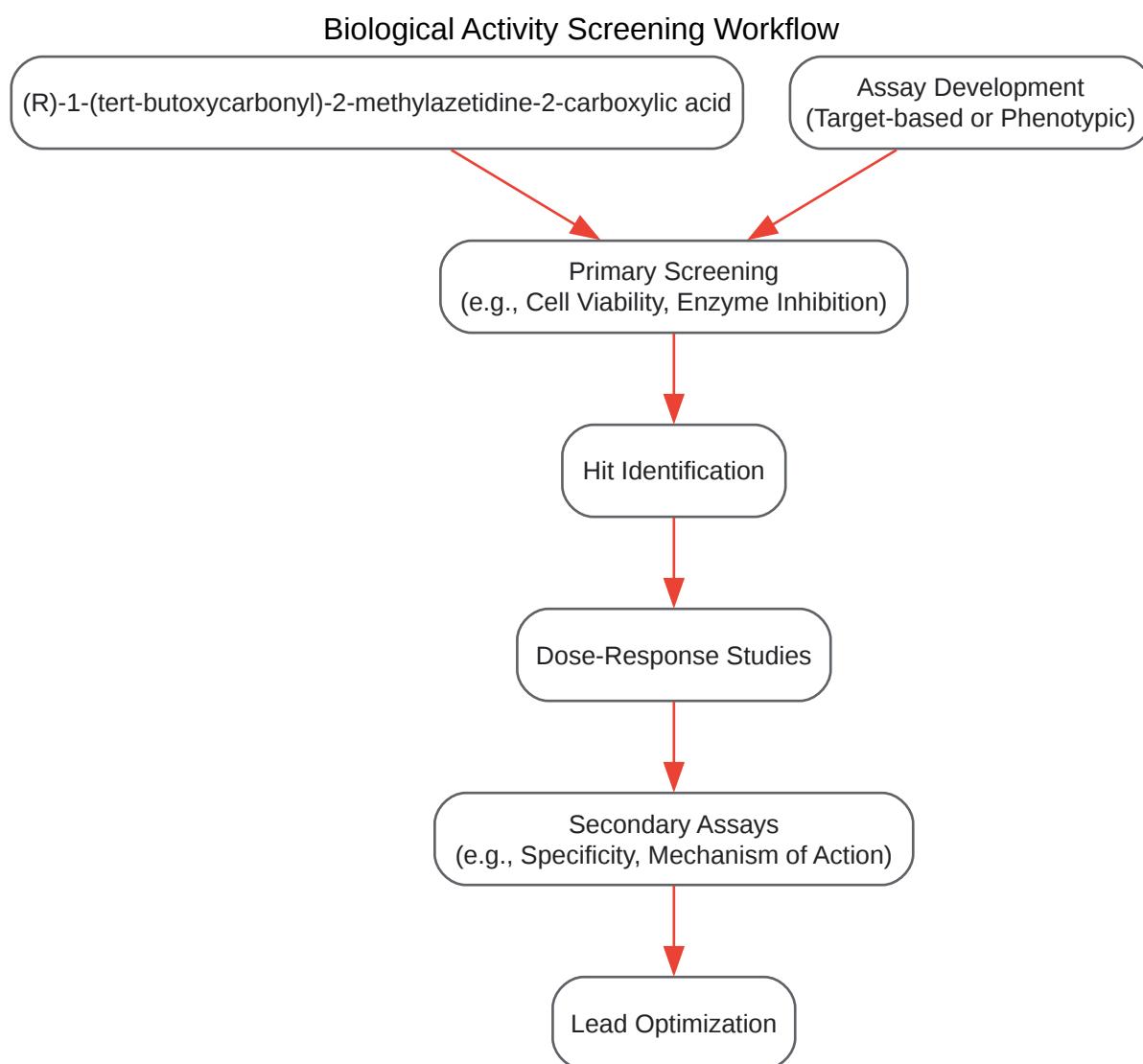
- Dissolve (R)-2-methyl-azetidine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).
- Cool the solution to 0°C in an ice bath.
- Add a base, such as sodium hydroxide or triethylamine, to the solution.

- Add di-tert-butyl dicarbonate (Boc_2O) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Perform an acidic workup to neutralize the excess base and protonate the carboxylic acid.
- Extract the product into an organic solvent, such as ethyl acetate.
- Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by crystallization or column chromatography to obtain the final **(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid**.

Applications in Drug Discovery and Development

Azetidine-containing compounds are of significant interest in drug discovery due to their unique conformational properties, which can impart favorable characteristics to drug candidates. The rigid azetidine scaffold can serve as a proline mimic, influencing the peptide backbone conformation and potentially enhancing biological activity and metabolic stability.

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules, including peptides and small molecule inhibitors. The Boc-protected nitrogen allows for its use in standard peptide synthesis protocols. The quaternary carbon center at the 2-position introduces a significant conformational constraint.


While specific biological activity data for **(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid** is not widely published, the parent compound, azetidine-2-carboxylic acid, has been shown to be a proline analogue that can be incorporated into proteins in place of proline. [5][6] This can lead to protein misfolding and cellular stress.[5] The biological effects of the N-Boc protected and C α -methylated derivative would likely differ significantly and would need to be evaluated in specific biological assays.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the interaction of **(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid** with specific signaling

pathways or its detailed biological activity profile. Research in this area would be necessary to elucidate its potential as a modulator of biological processes. The general biological activity of the parent compound, L-azetidine-2-carboxylic acid, involves its misincorporation into proteins, which can trigger the unfolded protein response.[7]

Hypothetical Research Workflow for Biological Activity Screening:

[Click to download full resolution via product page](#)

Figure 4: A hypothetical workflow for investigating the biological activity.

Conclusion

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a chiral, conformationally constrained building block with potential applications in the development of novel therapeutics. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, its synthesis can be achieved through established methodologies. Further research is warranted to explore its biological activity and potential as a valuable tool in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid [ouci.dntb.gov.ua]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 5. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells | MDPI [mdpi.com]
- 6. Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288896#r-1-tert-butoxycarbonyl-2-methylazetidine-2-carboxylic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com